molecular formula C17H14F3NO B4263644 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide

Cat. No. B4263644
M. Wt: 305.29 g/mol
InChI Key: IDTBXZXFTOBRBL-UHFFFAOYSA-N
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Description

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTAP is a cyclopropane derivative that belongs to the class of amide compounds. It is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide acts as a competitive antagonist of the mu-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as beta-endorphin and enkephalins. This results in the inhibition of the downstream signaling pathways that are activated by the mu-opioid receptor.
Biochemical and Physiological Effects:
2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the analgesic effects of morphine and other mu-opioid receptor agonists. 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has also been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and amphetamine.

Advantages and Limitations for Lab Experiments

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which makes it a useful tool compound for studying the role of this receptor in the brain. 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide is also stable and easy to handle, which makes it a convenient compound to work with in the lab.
One limitation of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide is that it is not a perfect antagonist of the mu-opioid receptor. It has been shown to have some residual agonist activity at high concentrations, which can complicate its use in certain experiments. Additionally, 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has a relatively short half-life, which can make it difficult to use in experiments that require long-term administration.

Future Directions

There are several future directions for research on 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists. Another area of interest is the use of 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide as a tool compound to study the role of the mu-opioid receptor in various disease states, such as addiction and chronic pain. Finally, 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide may have potential therapeutic applications as a treatment for opioid addiction and overdose, although further research is needed in this area.

Scientific Research Applications

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It is primarily used as a tool compound to study the role of the mu-opioid receptor in the brain. 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a key role in the regulation of pain and reward pathways in the brain.

properties

IUPAC Name

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO/c18-17(19,20)14-8-4-5-9-15(14)21-16(22)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTBXZXFTOBRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide
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2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide
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2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide
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2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide
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